2-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
2-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a biphenyl core, a pyrrolidine sulfonyl group, and a carboxylic acid functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group is introduced via a nucleophilic substitution reaction, where a sulfonyl chloride reacts with pyrrolidine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and reduced biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl compounds.
Scientific Research Applications
2-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
2-Methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242): A κ-opioid receptor antagonist with high affinity for human, rat, and mouse KOR.
Pyrrolidin-2-ones and 3-iodopyrroles: Compounds with similar structural motifs and synthetic routes.
Uniqueness: 2-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid stands out due to its combination of a biphenyl core, pyrrolidine sulfonyl group, and carboxylic acid functionality, which confer unique chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c19-16-11-13(17(20)21)5-8-15(16)12-3-6-14(7-4-12)24(22,23)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFBUEXGBPWGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692343 |
Source
|
Record name | 2-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262007-31-7 |
Source
|
Record name | 2-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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